molecular formula C8H8N2O2S B188533 2-(Methylsulfonyl)-1H-benzo[d]imidazole CAS No. 57159-81-6

2-(Methylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B188533
CAS RN: 57159-81-6
M. Wt: 196.23 g/mol
InChI Key: LEEMFGGMWJGRQO-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C4H6N2O2S . It has a molecular weight of 146.17 . The IUPAC name for this compound is 1H-imidazol-2-yl methyl sulfone .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)-1H-benzo[d]imidazole is a solid at room temperature . The compound is stored at a temperature of 4°C . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with 2-(Methylsulfonyl)-1H-benzo[d]imidazole, demonstrated significant potency in cardiac electrophysiological activities. These compounds were compared to sematilide, a class III agent in clinical trials, indicating the potential of 1H-imidazol-1-yl moiety in cardiac applications (Morgan et al., 1990).

Cyclooxygenase-2 Inhibition

A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives were designed and evaluated as selective cyclooxygenase-2 inhibitors. These derivatives, including compound 5b, showed potent inhibitory activity against cyclooxygenase-2 in micromolar concentrations, comparable to Celecoxib, a known inhibitor (Kiani et al., 2018).

Antitumor Activity

A study on the synthesis of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives bearing natural product substructures, including 2-(Methylsulfonyl)-1H-benzo[d]imidazole, showed that some compounds effectively inhibited the growth of cancerous cells like A549, HCC1937, and MDA-MB-468 human tumor cell lines. Compound 5b demonstrated significant potential, with IC50 values indicating effective anticancer properties (Ouyang et al., 2016).

Corrosion Inhibition

Compounds derived from 2-(Methylsulfonyl)-1H-benzo[d]imidazole were synthesized and assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These derivatives displayed protective properties and mixed type behaviour as corrosion inhibitors, evidenced by increased charge transfer resistance and confirmed by SEM micrographs (Ammal et al., 2018).

Catalysis in Synthesis

2-(Methylsulfonyl)-1H-benzo[d]imidazole derivatives were used in the synthesis of various compounds. For instance, ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles, indicating the catalyst's efficiency and dual hydrogen-bond donor properties (Zolfigol et al., 2013).

Antiviral Properties

Novel series of benzo[d]imidazole-based heterocycles, including 2-(Methylsulfonyl)-1H-benzo[d]imidazole derivatives, were synthesized and evaluated as antiviral agents. These compounds displayed promising results against viruses such as HIV-1, HCV, SSPE, and H1N1, with insights into their molecular mechanism of action through in vitro and in silico screenings (Eldebss et al., 2015).

properties

IUPAC Name

2-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEMFGGMWJGRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307528
Record name 2-(methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1H-benzo[d]imidazole

CAS RN

57159-81-6
Record name 57159-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191930
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

According to the procedure of B. M. Trost, et al., Tetrahedron Lett., 22 (14), 1287 (1981), to a cooled (0° C.), stirred solution of 2-(methylthio)benzimidazole (14.5 g, 0.088 mol) in MeOH (350 mL) was added a solution of oxone (2 KHSO5.KHSO4.K2SO4 ; 81.6 g, 0.133 mol) in H2O (350 mL) over 10 minutes. The cooling bath was removed after 10 minutes, stirring was continued at room temperature for 5 hours. The MeOH was removed under reduced pressure and the white solid was collected by filtration to give 15.5 g (89%) of product m.p. 200°-202° C.
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
81.6 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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